molecular formula C13H18N2O B12625970 Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-

Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-

Cat. No.: B12625970
M. Wt: 218.29 g/mol
InChI Key: RIHBTUWMJQKYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- is a chemical compound with the molecular formula C13H18N2O. It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group that is further substituted with a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- typically involves the reaction of 3-(4-morpholinyl)phenylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and morpholine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanamine, 1-[3-(4-piperidinyl)phenyl]-
  • Cyclopropanamine, 1-[3-(4-pyrrolidinyl)phenyl]-
  • Cyclopropanamine, 1-[3-(4-piperazinyl)phenyl]-

Uniqueness

Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(3-morpholin-4-ylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C13H18N2O/c14-13(4-5-13)11-2-1-3-12(10-11)15-6-8-16-9-7-15/h1-3,10H,4-9,14H2

InChI Key

RIHBTUWMJQKYOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N3CCOCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.